An In-depth Technical Guide to 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of heterocyclic scaffolds has proven to be a fruitful approach for the discovery of novel therapeutic agents. The molecule 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid represents a compelling example of such a design, incorporating three key pharmacophoric motifs: a brominated thiophene ring, a 1,3-thiazole core, and an acetic acid side chain. Thiophene and its derivatives are recognized bioisosteres of benzene and are integral to a multitude of pharmaceuticals, often conferring modified physicochemical properties and enhanced biological activity.[1] Similarly, the thiazole ring is a versatile standalone moiety present in numerous clinically approved drugs with a wide array of biological activities, including antibacterial, antifungal, and antitumor effects.[2][3][4] The acetic acid functional group can enhance solubility and provide a crucial interaction point with biological targets. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, and the potential therapeutic applications of this promising compound, drawing upon established principles and data from closely related analogues.
Chemical Structure and Physicochemical Properties
The structural architecture of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is centered around a 2-substituted thiazole ring, which serves as a linker between the 5-bromothiophen moiety and the acetic acid side chain. This arrangement creates a conjugated system that influences the molecule's electronic properties and potential for biological interactions.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₆BrNO₂S₂ | Calculated |
| Molecular Weight | 319.18 g/mol | Calculated |
| CAS Number | Not available for the 5-bromo isomer. (Note: The CAS number for the 4-bromo isomer is 1094293-78-3[5]) | Inferred |
| Appearance | Likely a solid at room temperature. | Inferred |
| Melting Point | Expected to be in the range of 80-100 °C, similar to related bromothiophen-acetic acid derivatives. | Inferred |
| Boiling Point | Predicted to be above 300 °C. | Inferred |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[1] | Inferred |
| pKa | The carboxylic acid moiety is expected to have a pKa in the range of 4-5. | Inferred |
| logP | Predicted to be in the range of 2-3, indicating moderate lipophilicity. | Inferred |
Synthesis and Structural Elucidation
A plausible and efficient synthetic route to 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid can be conceptualized through a well-established Hantzsch thiazole synthesis. This approach involves the condensation of a thioamide with an α-haloketone.
Proposed Synthetic Pathway
The synthesis commences with the commercially available 5-bromothiophene-2-carbothioamide, which is then reacted with ethyl 4-chloroacetoacetate to construct the thiazole ring. The resulting ester is subsequently hydrolyzed to yield the target acetic acid derivative.
Caption: Proposed synthetic route for 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetate
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To a solution of 5-bromothiophene-2-carbothioamide (1.0 eq) in absolute ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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Pour the residue into ice-cold water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford the desired ester.
Rationale: The Hantzsch synthesis is a classic and reliable method for the formation of thiazole rings. Ethanol is a common and effective solvent for this condensation reaction.
Step 2: Hydrolysis to 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
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Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.
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Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Rationale: Basic hydrolysis is a standard method for the saponification of esters to their corresponding carboxylic acids.
Structural Elucidation
The confirmation of the chemical structure would rely on a combination of spectroscopic techniques:
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¹H NMR: Expected signals would include doublets for the thiophene protons, a singlet for the thiazole proton, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: The spectrum would show characteristic signals for the carbons of the thiophene and thiazole rings, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
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IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), O-H stretching (broad band around 3000 cm⁻¹), and C=N and C=C stretching of the aromatic rings.
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Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature.
Potential Applications in Drug Development
The amalgamation of the thiophene, thiazole, and acetic acid moieties suggests a high potential for diverse biological activities. Thiazole-based compounds are known to be potent inhibitors of various enzymes and have been investigated for a range of therapeutic applications.[3]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiophene and thiazole derivatives.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell cycle regulation and proliferation.[7] For instance, some thiophene-thiazole hybrids have shown potent inhibitory activity against enzymes like EGFR and VEGFR-2, which are key targets in cancer therapy.[3]
Caption: Potential mechanism of anticancer activity via protein kinase inhibition.
Antimicrobial and Other Biological Activities
The thiazole ring is a well-established pharmacophore in antimicrobial agents.[8] The presence of the bromothiophene moiety could further enhance this activity. Derivatives of thiophene and thiazole have demonstrated efficacy against a range of bacterial and fungal pathogens.[9] Additionally, related structures have been investigated for their potential as anti-inflammatory agents through the inhibition of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1).[10]
Conclusion
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a synthetically accessible molecule with a chemical architecture that suggests significant potential for applications in drug discovery and development. By leveraging the established biological activities of its constituent heterocyclic systems, this compound emerges as a promising candidate for further investigation as an anticancer, antimicrobial, or anti-inflammatory agent. The proposed synthetic route provides a clear pathway for its preparation, and standard spectroscopic methods can be employed for its unambiguous characterization. Future studies should focus on the synthesis and in-vitro evaluation of this compound to validate its therapeutic potential.
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